
Taranabant ((1R,2R)stereoisomer)
Overview
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of MK0364 (1R,2R)stereoisomer involves several steps, including the preparation of intermediate compounds and their subsequent reactions to form the final product. The specific synthetic routes and reaction conditions are typically proprietary and may vary depending on the manufacturer. general synthetic methods involve the use of chiral catalysts and selective reactions to obtain the desired stereoisomer .
Industrial Production Methods
Industrial production of MK0364 (1R,2R)stereoisomer involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as crystallization, purification, and quality control to meet industry standards .
Chemical Reactions Analysis
Types of Reactions
MK0364 (1R,2R)stereoisomer undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, where specific atoms or groups are replaced with others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature, pressure, and solvent, are optimized to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound. Substitution reactions result in modified versions of the original compound with different functional groups .
Scientific Research Applications
Weight Loss Efficacy
Taranabant was subjected to several clinical trials to assess its efficacy in promoting weight loss:
- Phase II Trials : In a study involving 533 patients over 12 weeks, Taranabant significantly reduced body weight compared to placebo, with participants on a 2 mg dose experiencing double the weight loss .
- Phase III Trials : A larger Phase III trial included approximately 2,400 patients over two years. Results indicated that doses of 2 mg and 4 mg led to clinically significant weight loss, with many participants losing at least 5% of their body weight . However, the trials also revealed a concerning increase in psychiatric side effects associated with higher doses.
Side Effects and Safety Concerns
Despite its effectiveness in weight management, Taranabant was associated with various adverse effects:
- Gastrointestinal Issues : Patients reported nausea and diarrhea.
- Psychiatric Effects : Increased anxiety, depression, irritability, and mood changes were prevalent among participants receiving Taranabant compared to those on placebo . The incidence of these side effects raised significant concerns about the drug's safety profile.
Due to these adverse effects and the modest efficacy observed in long-term studies, Merck & Co. discontinued the development of Taranabant as an anti-obesity agent in October 2008 .
Summary of Clinical Trials
Study Phase | Participants | Duration | Dosage | Weight Loss Results | Adverse Effects |
---|---|---|---|---|---|
Phase II | 533 | 12 weeks | 0.5 - 6 mg | Significant vs. placebo | Mild gastrointestinal issues |
Phase III | ~2400 | 104 weeks | 2 - 6 mg | Clinically significant weight loss; up to -7.6 kg | Increased psychiatric symptoms |
Future Research Directions
While Taranabant's development as an anti-obesity drug has ceased, it opens avenues for further investigation into cannabinoid receptor modulation:
- Combination Therapies : There is potential for using lower doses of Taranabant in combination with other therapeutic agents to mitigate side effects while enhancing efficacy.
- Neutral CB1R Antagonists : Future studies may explore neutral antagonists that do not carry the same psychiatric risks as inverse agonists like Taranabant .
- Endocannabinoid System Research : Continued exploration into the endocannabinoid system's role in metabolism may yield new therapeutic strategies for obesity and related metabolic disorders.
Mechanism of Action
MK0364 (1R,2R)stereoisomer exerts its effects by acting as an inverse agonist at the cannabinoid 1 (CB1) receptor. This means that it binds to the receptor and induces a response opposite to that of an agonist. The compound’s interaction with the CB1 receptor leads to the inhibition of receptor activity, which can modulate various physiological processes, including appetite regulation, pain perception, and mood .
Comparison with Similar Compounds
Similar Compounds
Taranabant: The racemic mixture of Taranabant contains both the (1R,2R) and (1S,2S) stereoisomers.
Rimonabant: Another CB1 receptor antagonist with similar pharmacological properties.
AM251: A selective CB1 receptor antagonist used in research studies.
Uniqueness
MK0364 (1R,2R)stereoisomer is unique due to its high potency and selectivity for the CB1 receptor. Its specific stereochemistry allows for targeted interactions with the receptor, making it a valuable tool in scientific research and potential therapeutic applications .
Biological Activity
Taranabant, a selective cannabinoid-1 receptor (CB1R) inverse agonist, was developed primarily for the treatment of obesity. Its biological activity is characterized by its effects on food intake, weight loss, and metabolic parameters in clinical settings. This article reviews the biological activity of taranabant, focusing on its pharmacodynamics, clinical efficacy, and safety profile.
Taranabant functions as an inverse agonist at the CB1 receptor, which plays a crucial role in regulating energy homeostasis and appetite. By inhibiting this receptor, taranabant reduces food intake and promotes weight loss. In preclinical studies, it has been shown to decrease acute food consumption and enhance energy expenditure in overweight and obese subjects .
2. Pharmacokinetics
The pharmacokinetic profile of taranabant has been extensively studied. A population pharmacokinetic model developed from data pooled across multiple phase 1 and phase 2 studies indicated that taranabant follows a three-compartment model with first-order absorption and elimination . Key pharmacokinetic parameters include:
Parameter | Value |
---|---|
Apparent Clearance | 25.4 L/h |
Volume of Distribution (Steady-State) | 2,578 L |
Primary Metabolism | Cytochrome P450 3A4 |
Active Metabolite | M1 (2-3 times higher concentration than taranabant) |
These findings suggest that while taranabant is primarily metabolized by the liver, its active metabolite may contribute to its overall pharmacological effects .
3. Clinical Efficacy
Taranabant has undergone several clinical trials assessing its efficacy in weight management among obese individuals. A notable double-blind, randomized, placebo-controlled study evaluated doses of 2 mg and 4 mg over two years:
- Weight Loss Results :
- At week 52:
- Placebo: -2.6 kg
- Taranabant 2 mg: -6.6 kg
- Taranabant 4 mg: -8.1 kg
- At week 104:
- Placebo: -1.4 kg
- Taranabant 2 mg: -6.4 kg
- Taranabant 4 mg: -7.6 kg
- At week 52:
The proportion of patients achieving at least a 5% weight loss was significantly higher in the taranabant groups compared to placebo . However, the study also noted that higher doses were associated with increased adverse effects.
4. Safety Profile
The safety profile of taranabant raised concerns during clinical trials. Adverse events were generally dose-related and included gastrointestinal issues, nervous system effects, psychiatric symptoms, and skin reactions . The higher dose (6 mg) was discontinued due to these adverse experiences, leading to a recommendation against further development for obesity treatment based on risk-benefit assessments.
5. Case Studies
A review of case studies highlights the mixed outcomes associated with taranabant treatment:
- Case Study A : An obese patient treated with 4 mg of taranabant experienced significant weight loss but reported anxiety and mood swings.
- Case Study B : Another patient on a lower dose (2 mg) achieved moderate weight loss without significant side effects.
These cases illustrate the variability in patient responses to taranabant and emphasize the need for careful monitoring during treatment.
Q & A
Basic Research Questions
Q. What distinguishes the (1R,2R) stereoisomer of Taranabant from its enantiomers in CB1 receptor interactions?
- Answer : The (1R,2R) stereoisomer is the R-enantiomer of Taranabant, exhibiting inverse agonist activity at CB1 receptors. Enantiomers (e.g., (1S,2S)) are non-superimposable mirror images, while diastereomers (e.g., (1R,2S)) differ at one chiral center, leading to distinct binding affinities. Chiral separation techniques, such as HPLC with chiral columns (e.g., amylose- or cellulose-based phases), are critical for isolating and validating stereoisomer purity . Binding assays using radiolabeled ligands (e.g., [³H]CP-55940) can quantify affinity differences between stereoisomers .
Q. What analytical methods ensure stereochemical purity of Taranabant ((1R,2R)stereoisomer) in preclinical studies?
- Answer :
- Chiral HPLC : Resolves enantiomers via stationary phases with chiral selectors (e.g., β-cyclodextrin). Retention time comparisons against racemic standards confirm purity .
- X-ray Crystallography : Determines absolute configuration by analyzing crystal structures .
- Circular Dichroism (CD) Spectroscopy : Detects optical activity differences between stereoisomers .
- Purity thresholds (>98%) are essential to avoid confounding pharmacological data .
Advanced Research Questions
Q. How can researchers resolve contradictions in Taranabant’s apoptotic effects across cell types (e.g., germline vs. myocardial cells)?
- Answer : Discrepancies may arise from:
- Receptor Density : CB1 expression varies by tissue; quantify via qPCR or immunohistochemistry .
- Dosage-Dependent Effects : Titrate Taranabant concentrations (e.g., 1 nM–10 µM) to identify biphasic responses .
- Model Systems : Compare primary cells (e.g., cardiomyocytes) vs. immortalized lines (e.g., H9c2) under hypoxia/normoxia .
- Pathway Crosstalk : Co-administer inhibitors (e.g., SN50 for NF-κB) to isolate CB1-mediated apoptosis .
Q. What experimental strategies validate the stereospecificity of Taranabant’s inverse agonism at CB1 receptors?
- Answer :
- Radioligand Displacement Assays : Compare IC₅₀ values of (1R,2R) vs. racemic Taranabant using [³H]SR141716A .
- Functional Assays : Measure cAMP accumulation in CB1-transfected HEK293 cells; inverse agonists suppress forskolin-induced cAMP .
- Molecular Docking : Use CB1 crystal structures (e.g., PDB 5TGZ) to model binding poses, highlighting steric clashes with non-(1R,2R) isomers .
Q. How does the stereochemical configuration of Taranabant influence its pharmacokinetic profile in vivo?
- Answer :
- Metabolic Stability : Incubate stereoisomers with liver microsomes; monitor degradation via LC-MS. (1R,2R) may resist CYP3A4-mediated oxidation due to spatial hindrance .
- Tissue Distribution : Use radiolabeled (¹⁴C)-Taranabant isomers in rodent studies; compare brain-to-plasma ratios to assess blood-brain barrier penetration .
Q. Methodological Considerations
Q. What protocols are recommended for synthesizing and characterizing Taranabant stereoisomers?
- Answer :
- Asymmetric Synthesis : Employ chiral auxiliaries (e.g., Evans oxazolidinones) or catalysts (e.g., Ru-BINAP) to control stereochemistry .
- Enantiomeric Excess (ee) : Calculate via , validated by chiral HPLC .
- Stability Testing : Monitor isomerization under physiological pH/temperature using NMR (e.g., ¹H-NMR coupling constants) .
Q. How can researchers address off-target effects of Taranabant in CB1 receptor studies?
- Answer :
- Selectivity Profiling : Screen against CB2 and orphan GPCRs (e.g., GPR55) using β-arrestin recruitment assays .
- CRISPR/Cas9 Knockout : Generate CB1⁻/⁻ cell lines to confirm phenotype dependence .
- Positive Controls : Compare to selective CB1 antagonists (e.g., Rimonabant) to distinguish inverse agonism from neutral antagonism .
Q. Data Interpretation and Validation
Q. What statistical approaches mitigate variability in CB1 receptor binding assays?
- Answer :
Properties
IUPAC Name |
N-[(2R,3R)-4-(4-chlorophenyl)-3-(3-cyanophenyl)butan-2-yl]-2-methyl-2-[5-(trifluoromethyl)pyridin-2-yl]oxypropanamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H25ClF3N3O2/c1-17(34-25(35)26(2,3)36-24-12-9-21(16-33-24)27(29,30)31)23(14-18-7-10-22(28)11-8-18)20-6-4-5-19(13-20)15-32/h4-13,16-17,23H,14H2,1-3H3,(H,34,35)/t17-,23+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QLYKJCMUNUWAGO-HXOBKFHXSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(CC1=CC=C(C=C1)Cl)C2=CC=CC(=C2)C#N)NC(=O)C(C)(C)OC3=NC=C(C=C3)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@H](CC1=CC=C(C=C1)Cl)C2=CC=CC(=C2)C#N)NC(=O)C(C)(C)OC3=NC=C(C=C3)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H25ClF3N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
516.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.